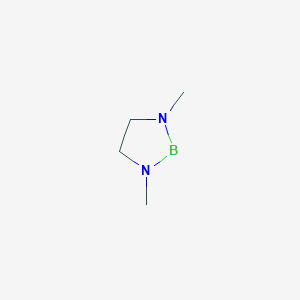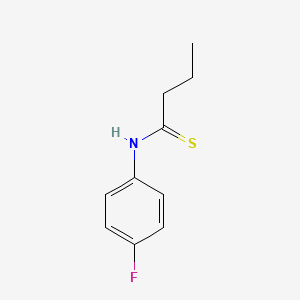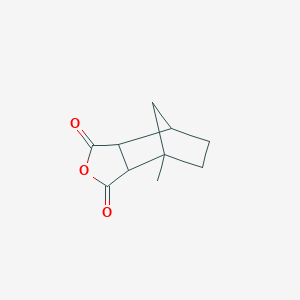
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves several synthetic routes. One common method includes the hydrogenation of methylphthalic anhydride under specific conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product . Industrial production methods often involve large-scale hydrogenation reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions . The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines and alcohols . This reactivity is exploited in various chemical processes and applications .
Vergleich Mit ähnlichen Verbindungen
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione can be compared with other similar compounds such as:
Hexahydro-4-methylphthalic anhydride: Similar in structure but differs in the position of the methyl group.
Hexahydro-1-methylphthalic anhydride: Another isomer with a different methyl group position.
Hexahydro-3-methylphthalic anhydride: Yet another isomer with distinct properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and properties compared to its isomers .
Eigenschaften
CAS-Nummer |
34301-65-0 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-methyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
OZEHOHQZIRILDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)C3C2C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


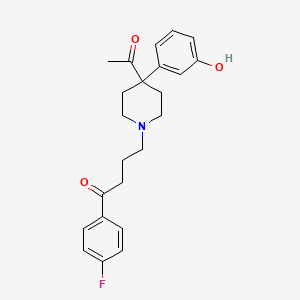
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
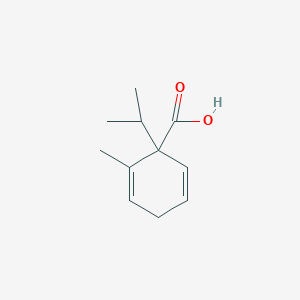


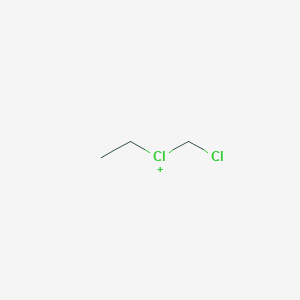
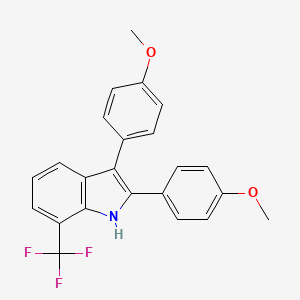

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
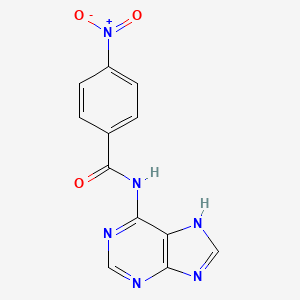
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
